molecular formula C12H10N2O2 B2491252 4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine CAS No. 439108-53-9

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine

Cat. No. B2491252
CAS RN: 439108-53-9
M. Wt: 214.224
InChI Key: VDVQZCVGMOLQIG-UHFFFAOYSA-N
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Description

"4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine" is a compound that can be assumed to be of significant interest due to its structural components, which suggest potential biological activity and chemical reactivity. The compound incorporates a benzodioxol group, known for its presence in bioactive molecules, and a methylpyrimidine moiety, a core structure in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into the potential methods for synthesizing similar structures through condensation and cyclization steps (Richter et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometric and electronic properties of compounds. Studies on similar molecules have detailed their crystalline structures and provided insights into molecular conformations and intermolecular interactions (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Pyrimidine derivatives are known to undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. These reactions can significantly alter the physical and chemical properties of the compounds, making them useful in diverse chemical and biological applications.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the analysis of crystal and molecular structures provides valuable information on the stability and solubility of compounds (Richter et al., 2023).

Scientific Research Applications

Antitumor Agents

4-(1,3-Benzodioxol-5-yl)-2-methylpyrimidine derivatives have demonstrated significant potential as antitumor agents. Notably, a study produced new 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, which showed remarkable activity against multiple human tumor cell lines in vitro, with some compounds exhibiting inhibitory values as low as 0.068 microM (Insuasty et al., 2008).

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds related to this compound. One study synthesized a Schiff base derivative from Sulfamerazine Drug and Piperonal, exhibiting potent antibacterial and antifungal activities (Othman et al., 2019). Additionally, derivatives like 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl] thio}-6-methylpyrimidines showed good inhibitory activities against certain bacterial strains, particularly Stenotrophomonas maltophilia (Chen et al., 2014).

Synthesis and Characterization Studies

Several studies have focused on the synthesis and characterization of compounds containing this compound or its derivatives, providing valuable insights into their structures and potential applications. This includes the synthesis of new heterocyclic compounds, such as 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, which exhibited significant antibacterial activity (Mohammad et al., 2017).

Other Applications

The compound has been explored for other potential applications as well, such as in molecular docking and theoretical studies. For instance, molecular modeling studies of certain derivatives have been performed to understand their interactions with biological targets (Arshad, 2020). Another study focused on the synthesis and in vitro reverse transcriptase inhibitory activity of novel imidazol-5-one analogs, indicating potential use in HIV treatment (Mokale et al., 2014).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-5-4-10(14-8)9-2-3-11-12(6-9)16-7-15-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQZCVGMOLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323076
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439108-53-9
Record name 4-(1,3-benzodioxol-5-yl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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